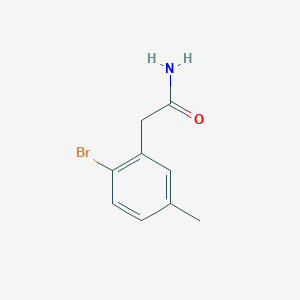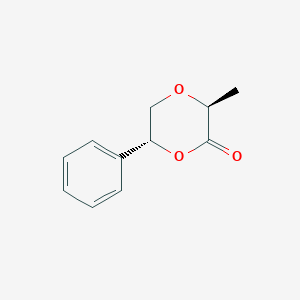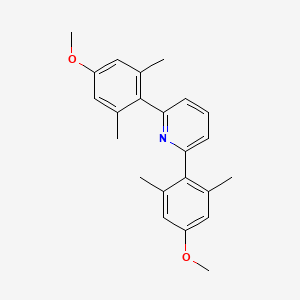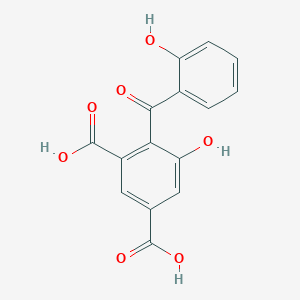
2-(2-Bromo-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-Bromo-5-méthylphényl)acétamide est un composé organique de formule moléculaire C9H10BrNO. Il s'agit d'un dérivé de l'acétamide, où le groupe acétamide est substitué par un groupe 2-bromo-5-méthylphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-Bromo-5-méthylphényl)acétamide implique généralement la bromation de l'acide 5-méthylphénylacétique, suivie de la conversion du composé bromé résultant en l'acétamide correspondant. Une méthode courante implique les étapes suivantes :
Bromation : L'acide 5-méthylphénylacétique est traité avec du brome en présence d'un catalyseur tel que le bromure de fer(III) pour donner de l'acide 2-bromo-5-méthylphénylacétique.
Amidation : L'acide bromé est ensuite mis à réagir avec de l'ammoniac ou une amine pour former du 2-(2-Bromo-5-méthylphényl)acétamide.
Méthodes de production industrielle
La production industrielle du 2-(2-Bromo-5-méthylphényl)acétamide peut impliquer des étapes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-Bromo-5-méthylphényl)acétamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles tels que l'hydroxyde, les amines ou les thiols.
Oxydation et réduction : Le composé peut être oxydé pour former les acides correspondants ou réduit pour former des amines.
Réactions de couplage : Il peut participer à des réactions de couplage pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution : L'hydroxyde de sodium ou l'hydroxyde de potassium en solutions aqueuses ou alcooliques.
Oxydation : Le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : L'hydrogène gazeux en présence d'un catalyseur au palladium.
Principaux produits formés
Substitution : Formation de 2-(2-hydroxy-5-méthylphényl)acétamide ou d'autres dérivés substitués.
Oxydation : Formation d'acide 2-(2-bromo-5-méthylphényl)acétique.
Réduction : Formation de 2-(2-amino-5-méthylphényl)acétamide.
Applications De Recherche Scientifique
Le 2-(2-Bromo-5-méthylphényl)acétamide a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.
Études biologiques : Le composé est étudié pour son activité biologique, notamment ses propriétés antimicrobiennes et anticancéreuses.
Science des matériaux : Il est utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du 2-(2-Bromo-5-méthylphényl)acétamide dépend de son application spécifique. En chimie médicinale, il peut agir en interagissant avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs, conduisant à l'inhibition ou à l'activation de voies biologiques. L'atome de brome peut améliorer la réactivité du composé et son affinité de liaison à ses cibles.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-5-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can enhance the compound’s reactivity and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2-Iodo-5-méthylphényl)acétamide : Structure similaire, mais avec un atome d'iode au lieu de brome.
2-(2-Chloro-5-méthylphényl)acétamide : Structure similaire, mais avec un atome de chlore au lieu de brome.
2-(2-Fluoro-5-méthylphényl)acétamide : Structure similaire, mais avec un atome de fluor au lieu de brome.
Unicité
Le 2-(2-Bromo-5-méthylphényl)acétamide est unique en raison de la présence de l'atome de brome, qui peut influencer sa réactivité et son activité biologique. Le brome est plus gros et plus polarisable que le chlore et le fluor, ce qui peut affecter les interactions du composé avec les cibles biologiques et son comportement chimique global.
Propriétés
Formule moléculaire |
C9H10BrNO |
|---|---|
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
2-(2-bromo-5-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) |
Clé InChI |
YBEGRAPRUUBPMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Br)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)

![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)
![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)





